3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group and a benzothiazole moiety, which are linked through a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting benzenesulfonyl chloride with the amine group of the benzothiazole derivative in the presence of a base, such as triethylamine.
Formation of the Propanamide Chain: The final step involves the coupling of the benzenesulfonyl-benzothiazole intermediate with a suitable propanamide precursor, such as 3-bromopropanamide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide: Lacks the fluorine atom on the benzothiazole ring.
3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide: Contains a chlorine atom instead of a fluorine atom on the benzothiazole ring.
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide: Contains a methyl group instead of a fluorine atom on the benzothiazole ring.
Uniqueness
The presence of the fluorine atom in 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.
Biological Activity
3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide functional group and a fluorinated benzothiazole moiety, contribute to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N2O3S. The compound is characterized by:
- Benzothiazole Moiety : Enhances lipophilicity and potential pharmacokinetic properties.
- Sulfonamide Group : Known for diverse biological activities.
- Fluorine Substitution : Increases chemical stability and may enhance biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy as it has been associated with antibacterial activity. Studies have shown that derivatives of benzothiazole can inhibit bacterial growth, suggesting that this compound may possess comparable effects.
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549). The mechanism of action is believed to involve strong binding interactions with specific biological targets, which warrants further investigation through molecular docking studies.
Structure-Activity Relationships
The biological activity of this compound can be influenced by its structural components:
- Sulfonamide Group : Essential for antimicrobial and anticancer activities.
- Fluorination : Enhances lipophilicity and may improve interaction with biological targets.
- Benzothiazole Moiety : Contributes to the overall stability and efficacy of the compound.
Research indicates that the presence of electron-withdrawing or electron-donating groups significantly affects the biological potency of related compounds. For instance, variations in substituents on the benzothiazole ring have been shown to alter cytotoxicity profiles.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of Benzothiazole Moiety : Utilization of appropriate precursors under acidic or basic conditions.
- Introduction of Sulfonamide Group : Reaction with sulfonyl chlorides or related reagents.
- Fluorination : Employing fluorinating agents to introduce fluorine into the benzothiazole ring.
These methods are critical for achieving high yields and purity of the final product.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Efficacy : A study reported significant cytotoxicity against HT-29 cells with an IC50 value lower than standard chemotherapeutics.
- Antimicrobial Screening : Another investigation demonstrated effective inhibition against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)9-10-24(21,22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNHMWZVFPTESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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